molecular formula C22H32N2O B12925370 5-(Hexyloxy)-2-(4-hexylphenyl)pyrimidine CAS No. 95736-56-4

5-(Hexyloxy)-2-(4-hexylphenyl)pyrimidine

Katalognummer: B12925370
CAS-Nummer: 95736-56-4
Molekulargewicht: 340.5 g/mol
InChI-Schlüssel: VYMVPGSRFCDALS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Hexyloxy)-2-(4-hexylphenyl)pyrimidine is an organic compound belonging to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hexyloxy)-2-(4-hexylphenyl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Hexyloxy Group: The hexyloxy group can be introduced via an alkylation reaction using hexyl bromide and a suitable base such as potassium carbonate.

    Attachment of the Hexylphenyl Group: The hexylphenyl group can be attached through a Suzuki coupling reaction between a halogenated pyrimidine and a boronic acid derivative of hexylbenzene, using a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Hexyloxy)-2-(4-hexylphenyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace halogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

5-(Hexyloxy)-2-(4-hexylphenyl)pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials such as liquid crystals and organic semiconductors.

Wirkmechanismus

The mechanism of action of 5-(Hexyloxy)-2-(4-hexylphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anti-inflammatory or anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(4-Hexylphenyl)benzoic Acid: Another compound with a hexylphenyl group, used in similar applications.

    1-Hexoxy-4-(4-hexylphenyl)benzene: Shares structural similarities and is used in the synthesis of advanced materials.

Uniqueness

5-(Hexyloxy)-2-(4-hexylphenyl)pyrimidine is unique due to the presence of both a hexyloxy group and a hexylphenyl group attached to the pyrimidine ring. This unique structure imparts specific chemical and physical properties, making it suitable for specialized applications in various fields.

Eigenschaften

CAS-Nummer

95736-56-4

Molekularformel

C22H32N2O

Molekulargewicht

340.5 g/mol

IUPAC-Name

5-hexoxy-2-(4-hexylphenyl)pyrimidine

InChI

InChI=1S/C22H32N2O/c1-3-5-7-9-11-19-12-14-20(15-13-19)22-23-17-21(18-24-22)25-16-10-8-6-4-2/h12-15,17-18H,3-11,16H2,1-2H3

InChI-Schlüssel

VYMVPGSRFCDALS-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)OCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.